molecular formula C5H11ClO B14147492 3-Chloro-1-methoxybutane CAS No. 3565-66-0

3-Chloro-1-methoxybutane

Cat. No.: B14147492
CAS No.: 3565-66-0
M. Wt: 122.59 g/mol
InChI Key: XUDUGRDTYFBMTQ-UHFFFAOYSA-N
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Description

3-Chloro-1-methoxybutane (C₅H₁₁ClO) is an organochlorine compound featuring a methoxy group (-OCH₃) at the terminal carbon and a chlorine substituent at the third carbon of a butane chain.

Properties

CAS No.

3565-66-0

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

IUPAC Name

3-chloro-1-methoxybutane

InChI

InChI=1S/C5H11ClO/c1-5(6)3-4-7-2/h5H,3-4H2,1-2H3

InChI Key

XUDUGRDTYFBMTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1-methoxybutane can be synthesized through several methods. One common method involves the reaction of 3-chlorobutanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to form the desired product.

Industrial Production Methods

In industrial settings, this compound can be produced by the chlorination of 1-methoxybutane. This process involves the use of chlorine gas and a suitable catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methoxybutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: 3-Methoxy-1-butanol.

    Oxidation: 3-Methoxybutanal or 3-Methoxybutanoic acid.

    Reduction: Butane.

Scientific Research Applications

3-Chloro-1-methoxybutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated ethers.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methoxybutane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The methoxy group can also participate in reactions involving electron transfer, such as oxidation and reduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Chlorobutane (CAS 109-69-3)

A simpler chlorinated alkane, 1-chlorobutane lacks the methoxy group but shares the chloroalkane backbone. Key distinctions include:

  • Reactivity : The absence of the electron-donating methoxy group in 1-chlorobutane reduces its polarity, making it less reactive in nucleophilic substitutions compared to 3-Chloro-1-methoxybutane, where the methoxy group could stabilize transition states .
  • Safety : 1-Chlorobutane is flammable (bp ~78°C) and requires precautions like ventilation and protective gear due to risks of respiratory irritation and central nervous system depression . In contrast, this compound’s higher molecular weight and methoxy group likely increase its boiling point and alter toxicity.

3-Methyl-3-methoxybutanol (CAS 56539-66-3)

This compound shares the methoxy group but replaces chlorine with a hydroxyl (-OH) and methyl group. Notable differences:

  • Physical Properties: 3-Methyl-3-methoxybutanol has a higher boiling point (174°C) and density (0.911 g/cm³) due to hydrogen bonding from the hydroxyl group, whereas this compound would exhibit lower polarity and boiling point .
  • Applications: The hydroxyl group in 3-Methyl-3-methoxybutanol makes it suitable as a solvent or intermediate in coatings, while this compound’s chlorine atom could facilitate cross-coupling reactions in pharmaceutical synthesis.

Data Table: Key Properties of Compared Compounds

Compound CAS RN Molecular Formula Boiling Point (°C) Density (g/cm³) Key Functional Groups
1-Chlorobutane 109-69-3 C₄H₉Cl ~78 0.89 Chloroalkane
3-Methyl-3-methoxybutanol 56539-66-3 C₆H₁₄O₂ 174 0.911 Methoxy, Hydroxyl
This compound Not available C₅H₁₁ClO Inferred lower Inferred ~0.9 Methoxy, Chloro

Research Findings and Limitations

  • Reactivity Trends : Chloroalkanes like 1-Chlorobutane undergo nucleophilic substitution (e.g., SN2 reactions), while methoxy groups in ethers or alcohols enhance solubility and stabilize carbocations .
  • Safety Considerations : Chlorinated compounds generally require stringent handling due to toxicity, whereas methoxy groups may reduce volatility but introduce flammability risks .
  • Gaps in Data : The provided evidence lacks direct information on this compound, necessitating extrapolation from analogs. Further experimental studies or computational modeling are required to confirm its properties.

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